molecular formula C13H16F3NO2 B13962814 Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13962814
M. Wt: 275.27 g/mol
InChI Key: IUEQGBVTXWFKRR-UHFFFAOYSA-N
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Description

Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Clemmensen Reduction: Converts the acyl group to an alkane.

    Nitration: Introduces a nitro group to the benzene ring.

    Reduction: Converts the nitro group to an amine.

    Bromination: Adds a bromine atom to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic sites on proteins and enzymes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-trifluoromethylbenzoate
  • Methyl 4-trifluoromethylbenzoate
  • Methyl 3-aminobenzoate
  • Methyl 4-aminobenzoate

Uniqueness

Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to its combination of the trifluoromethyl group and the isopropylamino moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 3-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-9(2)17(13(14,15)16)8-10-5-4-6-11(7-10)12(18)19-3/h4-7,9H,8H2,1-3H3

InChI Key

IUEQGBVTXWFKRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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